molecular formula C14H13N3OS2 B2684279 N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1208383-47-4

N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2684279
CAS No.: 1208383-47-4
M. Wt: 303.4
InChI Key: MQACKXJOBLXPHO-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a thiophene ring, a benzo[c][1,2,5]thiadiazole core, and a carboxamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structural components of this compound contribute to its diverse chemical reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c][1,2,5]thiadiazole ring.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene and benzo[c][1,2,5]thiadiazole moieties suggests possible applications in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry

In industry, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring but differ in other structural aspects.

    Benzo[c][1,2,5]thiadiazole Derivatives: Compounds such as 4,7-dibromo-benzo[c][1,2,5]thiadiazole have similar core structures but different functional groups.

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-(1-thiophen-2-ylpropan-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-9(7-11-3-2-6-19-11)15-14(18)10-4-5-12-13(8-10)17-20-16-12/h2-6,8-9H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQACKXJOBLXPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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